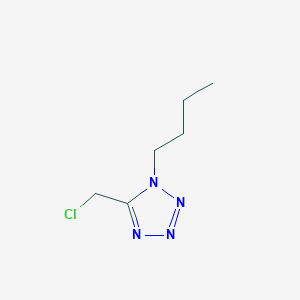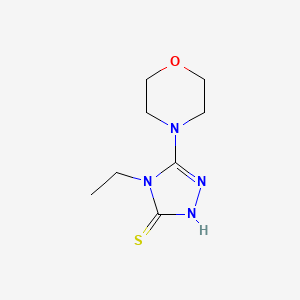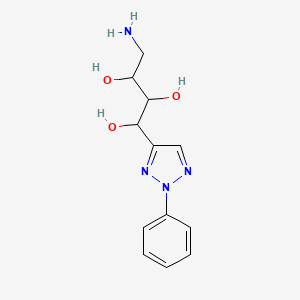![molecular formula C11H14N4S B1276249 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-05-7](/img/structure/B1276249.png)
5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The presence of a dimethylamino group attached to the phenyl ring and a thiol group on the triazole ring suggests potential for interaction with biological systems. The triazole core is a common scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of amides .
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and subsequent functionalization. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Similarly, other triazole derivatives have been synthesized by heating thiocarbohydrazide with substituted benzoic acids and treating with substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
Triazole derivatives exhibit interesting structural features, such as tautomerism. For instance, a study reported the possibility of thiol↔thione tautomerism via single-proton intramigration in a triazole-thione compound . The molecular structure of triazole derivatives is often confirmed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the formation of Mannich bases, sulfides, and other heterocyclic compounds through reactions with formaldehyde, amines, thionyl chloride, and thiols . The reactivity of the thiol group in the title compound could lead to similar transformations, potentially yielding a range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of a dimethylamino group can impact the compound's basicity and solubility. The physicochemical properties, such as thermal stability and electronic structure, can be characterized using techniques like TG/DTG, UV-Vis spectroscopy, and DFT calculations . The presence of hydrogen bonds and other non-covalent interactions can be studied using Hirshfeld surface analysis to understand the compound's crystal packing and stability .
Wissenschaftliche Forschungsanwendungen
Anticorrosive Effects
- Study : "Anticorrosive Effects of Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium: Experimental and Computational Study" (2021) by Nandini et al.
- Findings : The study evaluated the inhibition potentials of derivatives of 4-(dimethylamino)benzaldehyde, including one similar to the compound , on the corrosion of stainless steel. They demonstrated significant inhibition efficiencies, suggesting potential applications in protecting metal surfaces in acidic environments (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).
Antimicrobial Activity
- Study : "Synthesis and Study of Some Newer Analogues of Quinolin-8-ol as Potent Antimicrobial Agents" (2008) by Sharma et al.
- Findings : This study synthesized and evaluated the antimicrobial activity of compounds, including triazole derivatives. Compounds in this class showed interesting antibacterial activity against both gram-positive and gram-negative organisms (Sharma, Hussain, & Amir, 2008).
Electrochemical Behavior
- Study : "Electrochemical Behavior of Some Thiotriazoles in Aqueous- Alcoholic Media at GCE" (2002) by Fotouhi et al.
- Findings : This study explored the electrooxidation of thiotriazoles, including compounds similar to the one . They exhibit specific redox behavior and are involved in dimerization processes, which could be relevant in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition in Acid Mixtures
- Study : "Investigation of Corrosion Inhibition Property of Triazole-Based Schiff Bases on Maraging Steel in Acid Mixtures" (2021) by Mary et al.
- Findings : The study focuses on the anti-corrosion potential of triazole-based Schiff bases on steel in acidic environments. It indicates that these compounds could offer protection in various industrial applications involving acid mixtures (Mary, Nazareth, Adimule, & Potla, 2021).
Synthesis and Structural Features
- Study : "Synthesis and structural features of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols" (2018) by Aksyonova-Seliuk et al.
- Findings : This research synthesized new derivatives of triazole-thiols, emphasizing the versatility of these compounds in synthesizing biologically active substances with diverse properties (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBCPQYBHZTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409261 |
Source


|
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
724749-05-7 |
Source


|
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)






![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)
